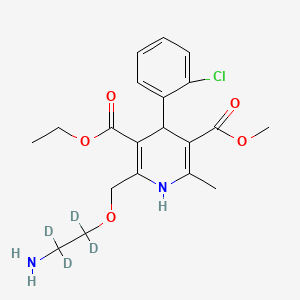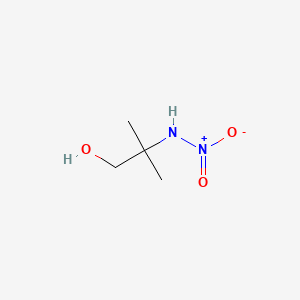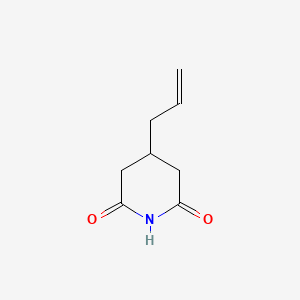
3-Allylglutarimide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Allylglutarimide is a biochemical used in proteomics research . It has a molecular formula of C8H11NO2 and a molecular weight of 153.18 . It is also known by the name 4-(2-Propen-1-yl)-2,6-piperidinedione .
Molecular Structure Analysis
The molecular structure of 3-Allylglutarimide consists of a piperidinedione ring with an allyl group attached . The canonical SMILES representation is C=CCC1CC(=O)NC(=O)C1 .
Wissenschaftliche Forschungsanwendungen
Asymmetric Syntheses of Aza-Sugars
3-Allylglutarimide derivatives have been utilized in the asymmetric syntheses of aza-sugars such as 6-deoxyfagomine, d-deoxyrhamnojirimycin, and d-rhamnono-1,5-lactam. These compounds are of significant interest due to their regio- and diastereoselectivity, showcasing the versatility of 3-Allylglutarimide in synthetic chemistry for producing biologically active molecules (Fu et al., 2009).
Broad-Spectrum Chemokine Inhibitors
A series of N-substituted 3-aminoglutarimides, a class related to 3-Allylglutarimide, have been synthesized and evaluated for their inhibitory activity against a range of chemokines. These compounds have shown promise as broad-spectrum chemokine inhibitors, with potential applications in treating inflammation and autoimmune diseases. Among these, certain derivatives were found to be highly potent, with activity in the nanomolar range, indicating their potential as therapeutic agents (Fox et al., 2002).
Modulation of Tubulin Polymerization
Research on allyl-containing compounds such as diallyl trisulfide has shown significant biological activities, including the suppression of the proliferation and induction of apoptosis in human colon cancer cells. These effects are mediated through oxidative modification of β-tubulin, highlighting the potential of allyl compounds in cancer treatment. This suggests that derivatives of 3-Allylglutarimide could similarly affect tubulin dynamics and thereby influence cell division and cancer progression (Hosono et al., 2005).
Analgesic Activity
The synthesis and structure-activity relationship study of 1-Allyl-3-(2-chlorobenzoyl) thiourea, a compound structurally related to 3-Allylglutarimide, have demonstrated analgesic activity. This showcases the potential of allyl-substituted compounds in the development of new analgesic drugs, indicating the broader applicability of this chemical functionality in medicinal chemistry (Shalas et al., 2016).
Immunomodulatory Effects of Statins
Although not directly related to 3-Allylglutarimide, the study of statins' immunomodulatory effects sheds light on the potential of small molecules to influence immune responses. Statins, known for their cholesterol-lowering effects, also exhibit immunomodulatory properties that could be relevant to the study of related compounds like 3-Allylglutarimide (Johnson et al., 2003).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-prop-2-enylpiperidine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-2-3-6-4-7(10)9-8(11)5-6/h2,6H,1,3-5H2,(H,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBLMGXRDBAQIBS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1CC(=O)NC(=O)C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50717252 |
Source


|
| Record name | 4-(Prop-2-en-1-yl)piperidine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50717252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Allylglutarimide | |
CAS RN |
918868-36-7 |
Source


|
| Record name | 4-(Prop-2-en-1-yl)piperidine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50717252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Butyl-1-chloro-5,10-dihydro-8-(2-cyanophenyl)imidazol-[1,5-b]isoquinoline](/img/structure/B587091.png)
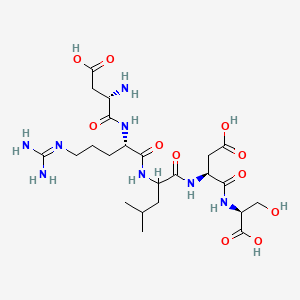
![1,4-Dimethyl-1H-imidazo[4,5-F]quinoline](/img/structure/B587094.png)

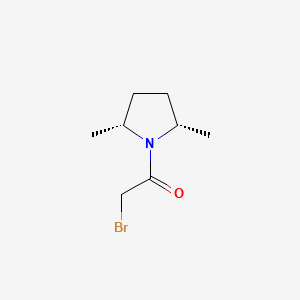
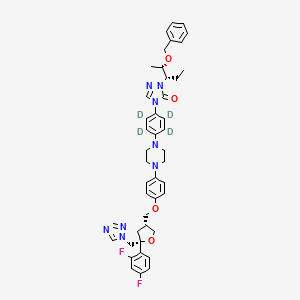
![2-(5-Methylbenzo[d]thiazol-2-yl)propan-2-amine](/img/structure/B587100.png)

![(1R,12R,13S)-13-hydroxy-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,17-tetraen-16-one](/img/structure/B587102.png)
![2-[(1S,2S)-1-Ethyl-2-(phenylmethoxy)propyl]-2,4-dihydro-4-[4-[4-(4-O-methoxymethyl-4-hydroxyphenyl)-](/img/no-structure.png)
